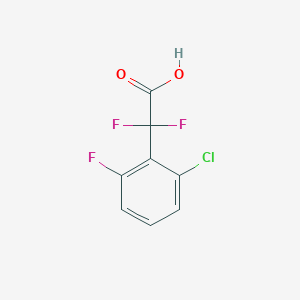

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTZCAVROIRKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547837-22-8 | |

| Record name | 2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid typically involves the introduction of chloro and fluoro groups onto a phenyl ring followed by the incorporation of the difluoroacetic acid moiety. One common method involves the reaction of 2-chloro-6-fluorobenzene with difluoroacetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The difluoroacetic acid moiety may also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 2-Cl, 6-F substitution pattern distinguishes it from analogs like the 3,4-dichloro derivative (enhanced steric bulk) or the 4-chloro variant (simpler para-substitution) .

- Stability : Halogenated derivatives like the 3,4-dichloro compound exhibit stability at 4°C , whereas esters (e.g., ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate) are liquid at room temperature .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 236.64 g/mol

- IUPAC Name : this compound

The presence of halogen atoms (chlorine and fluorine) in its structure significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing neurotransmitter release and synaptic transmission.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : The compound has potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Protection against neuronal damage |

Comparison with Related Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(3-Chloro-5-fluorophenyl)-2,2-difluoroacetic acid | 1551646-10-6 | 0.95 | Different substitution pattern on the phenyl ring |

| (2-Chloro-5-fluorophenyl)(difluoro)acetic acid | 15876617 | 0.92 | Contains a difluoroacetic acid group |

Case Studies

-

Antimicrobial Activity Study :

A study conducted on various halogenated acetic acids demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.- Reference :

-

Neuroprotective Effects in Animal Models :

In a preclinical study involving rodent models of Alzheimer's disease, treatment with the compound led to reduced cognitive decline and lower levels of amyloid-beta plaques in the brain. This suggests a potential role in neuroprotection. -

Anti-inflammatory Mechanism Exploration :

Research showed that this compound could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in cellular models.- Reference :

Q & A

Basic: What are the key synthetic routes for 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenated precursors, such as 2-chloro-6-fluorophenylacetic acid derivatives, subjected to fluorination or nucleophilic substitution. For example, acetamide intermediates (e.g., 2-(2-chloro-6-fluorophenyl)acetamide in ) can undergo hydrolysis to yield carboxylic acids. Reaction conditions (temperature, catalysts, solvent polarity) significantly impact yield. Optimizing fluorination steps using trifluoromethylating agents or selective fluorination catalysts (e.g., KF/18-crown-6) is critical. Computational methods like reaction path searches ( ) can narrow optimal conditions by predicting transition states and intermediates .

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- 19F NMR : Distinct signals for the difluoroacetic group (δ ~ -80 to -100 ppm) and aromatic fluorine (δ ~ -110 ppm) differentiate substituents. Compare with similar compounds like 3-chloro-2,6-difluorophenylacetic acid ().

- Mass Spectrometry : Molecular ion peaks (e.g., [M-H]⁻) should align with the molecular weight (C₈H₄ClF₃O₂; ~250 Da). Fragmentation patterns (e.g., loss of CO₂ or Cl/F groups) can validate the structure, as seen in NIST data for analogs ( ) .

Advanced: What strategies resolve contradictions in reaction outcomes when synthesizing halogenated acetic acid derivatives?

Methodological Answer:

Contradictions (e.g., variable yields or byproducts) often arise from competing reaction pathways. Use a dual computational-experimental approach:

Quantum Chemical Calculations : Map energy profiles for potential pathways (e.g., fluorination vs. hydrolysis) using software like Gaussian or ORCA ( ).

Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent) to identify critical factors.

In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation, enabling real-time adjustments .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of the phenylacetic acid core?

Methodological Answer:

Fluorine’s strong electron-withdrawing effect increases the acidity of the carboxylic group (pKa ~1.5–2.5) and stabilizes intermediates. Computational modeling ( ) can quantify:

- σ-Hammett Constants : Predict substituent effects on reaction rates.

- Charge Distribution : Fluorine reduces electron density on the aromatic ring, directing electrophilic substitution.

Compare with 3-chloro-2,6-difluorophenylacetic acid (), where meta-fluorine enhances steric hindrance, altering regioselectivity .

Basic: What purification methods are effective for isolating this compound from complex mixtures?

Methodological Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water) to exploit solubility differences. High-purity standards (≥98%) are achievable, as seen in fluorophenylacetic acid analogs ().

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates halogenated byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .

Advanced: How can computational modeling predict the reactivity of fluorinated acetic acid derivatives in novel reactions?

Methodological Answer:

- Reaction Path Search Tools : Software like GRRM or AFIR ( ) identifies low-energy pathways for fluorination or coupling reactions.

- Transition State Analysis : Calculate activation energies to predict kinetic vs. thermodynamic control.

- Solvent Effects : Use COSMO-RS to model solvent interactions, critical for polar intermediates in aqueous/organic biphasic systems .

Basic: What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Esterification : Competing ester formation (e.g., with alcohols) is minimized by using anhydrous conditions and acid scavengers (e.g., molecular sieves).

- Dehalogenation : Over-fluorination or Cl/F exchange can occur; control via stoichiometric fluorinating agents (e.g., Selectfluor®) and low temperatures (0–5°C) .

Advanced: What are the challenges in characterizing the crystal structure of highly fluorinated phenylacetic acids?

Methodological Answer:

- Crystallization Difficulty : Fluorine’s small size and high electronegativity disrupt packing. Use slow evaporation with mixed solvents (e.g., DCM/hexane).

- X-ray Diffraction : Heavy atoms (Cl, F) enhance scattering but require high-resolution data. Compare with analogs like 2-chloro-6-fluorophenylacetic acid ( ) to validate unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.